Uridine diphosphate glucuronic acid

Descripción general

Descripción

El ácido UDP-alfa-D-glucurónico es un azúcar de difosfato de nucleósido que sirve como fuente de ácido glucurónico para la biosíntesis de polisacáridos. Es un intermedio en la biosíntesis del ácido ascórbico (excepto en primates y conejillos de Indias) y participa en el proceso de degradación del hemo en humanos . Este compuesto es crucial en la formación de muchos glucosidurónidos con varios aglicones en animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido UDP-alfa-D-glucurónico se sintetiza a partir de UDP-glucosa mediante la enzima UDP-glucosa 6-deshidrogenasa utilizando dinucleótido de adenina y nicotinamida como cofactor . El proceso implica la oxidación de UDP-glucosa a ácido UDP-glucurónico.

Métodos de producción industrial: Se ha desarrollado una ruta en cascada eficiente de tres pasos utilizando células enteras que expresan enzimas hipertermófilas para producir ácido UDP-alfa-D-glucurónico a partir de almidón . Este método implica el acoplamiento de un sistema de regeneración de coenzima con un nivel de expresión adecuado de UDP-glucosa 6-deshidrogenasa en una sola cepa, lo que permite que las células satisfagan los requisitos de dinucleótido de adenina y nicotinamida sin la adición de dinucleótido de adenina y nicotinamida exógeno .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido UDP-alfa-D-glucurónico experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Sustitución: El ácido UDP-alfa-D-glucurónico se puede epimerizar a ácido UDP-idurónico, que dona ácido idurónico a los polisacáridos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios glucosidurónidos y polisacáridos .

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism

Uridine diphosphate glucuronic acid serves as a donor of glucuronic acid in glycosylation reactions. It is primarily involved in the formation of glucuronides through the action of uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to lipophilic compounds, enhancing their solubility for excretion .

Enzymatic Activity

- UGTs facilitate the detoxification process by converting hydrophobic substances into more polar metabolites, which can be readily eliminated via bile or urine. This enzymatic activity is vital for drug metabolism and clearance .

Drug Metabolism

UDP-glucuronic acid plays a significant role in the metabolism of various drugs, including opioids like morphine. Research indicates that postnatal factors such as age and body weight influence the clearance of morphine in neonates, with UDP-glucuronic acid being a key player in this metabolic pathway .

Inherited Disorders

Deficiencies in UGTs can lead to serious health issues, such as hyperbilirubinemia, which results from impaired bilirubin conjugation. This condition underscores the importance of UDP-glucuronic acid in maintaining physiological balance .

Applications in Glycosaminoglycan Synthesis

UDP-glucuronic acid is essential for synthesizing glycosaminoglycans (GAGs), which are vital components of extracellular matrices and play roles in cell signaling and tissue hydration . The transfer of glucuronic acid to specific substrates facilitates the formation of proteoglycans, contributing to structural integrity in connective tissues.

Mechanistic Studies

Studies have elucidated the kinetic mechanisms by which UDP-glucuronic acid participates in enzymatic reactions involving UGTs. These studies reveal that electron-donating groups can enhance the rate of glucuronidation, indicating potential pathways for therapeutic interventions .

Clinical Trials

Clinical studies have explored the pharmacogenomics of UGT polymorphisms, demonstrating variations in drug metabolism among individuals. For instance, specific allelic variants of UGT2B7 show different affinities for mineralocorticoids compared to glucocorticoids, impacting therapeutic outcomes .

Data Tables

Mecanismo De Acción

El ácido UDP-alfa-D-glucurónico ejerce sus efectos al servir como sustrato para varias transferasas involucradas en la síntesis de polisacáridos y glucosaminoglicanos . El compuesto es oxidado por UDP-glucosa 6-deshidrogenasa para producir ácido UDP-alfa-D-glucurónico, que luego es utilizado por las transferasas para formar varios polisacáridos y glucosaminoglicanos . Estos polisacáridos y glucosaminoglicanos son esenciales para la integridad estructural de la matriz extracelular y desempeñan un papel en la señalización celular y la adhesión .

Compuestos similares:

UDP-glucosa: Un precursor del ácido UDP-alfa-D-glucurónico, involucrado en la síntesis de glucógeno y glucosaminoglicanos.

Ácido UDP-idurónico: Un epímero del ácido UDP-alfa-D-glucurónico, involucrado en la síntesis de polisacáridos.

Ácido UDP-galacturónico: Otro compuesto similar involucrado en la síntesis de polisacáridos.

Singularidad: El ácido UDP-alfa-D-glucurónico es único debido a su papel en la biosíntesis del ácido ascórbico y su participación en el proceso de degradación del hemo . Además, su capacidad para formar varios glucosidurónidos lo hace esencial para los procesos de desintoxicación en el hígado .

Comparación Con Compuestos Similares

UDP-glucose: A precursor to UDP-alpha-D-glucuronic acid, involved in the synthesis of glycogen and glycosaminoglycans.

UDP-iduronic acid: An epimer of UDP-alpha-D-glucuronic acid, involved in the synthesis of polysaccharides.

UDP-galacturonic acid: Another similar compound involved in the synthesis of polysaccharides.

Uniqueness: UDP-alpha-D-glucuronic acid is unique due to its role in the biosynthesis of ascorbic acid and its involvement in the heme degradation process . Additionally, its ability to form various glucosiduronides makes it essential for detoxification processes in the liver .

Actividad Biológica

Uridine diphosphate glucuronic acid (UDP-GlcA) is a critical nucleotide sugar involved in various biological processes, particularly in the synthesis of glycosaminoglycans (GAGs) and in drug metabolism. This article delves into its biological activity, focusing on its roles in metabolism, cellular functions, and therapeutic implications, supported by relevant case studies and research findings.

UDP-GlcA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to UDP-GlcA. This reaction is crucial for the production of GAGs, which are essential components of the extracellular matrix (ECM) and play vital roles in cell signaling, proliferation, and tissue repair .

Table 1: Key Enzymatic Reactions Involving UDP-GlcA

| Enzyme | Reaction Description | Tissue Source |

|---|---|---|

| UDP-glucose dehydrogenase | Converts UDP-glucose to UDP-GlcA | Sheep nasal septum cartilage |

| Beta-1,3-glucuronosyltransferase I | Transfers GlcA to terminal galactose in proteoglycans | Various tissues |

Role in Glycosaminoglycan Synthesis

UDP-GlcA serves as a precursor for the synthesis of various GAGs such as hyaluronic acid, chondroitin sulfate, and dermatan sulfate. These molecules are vital for maintaining ECM integrity and facilitating cellular communication. The transfer of glucuronic acid units from UDP-GlcA to growing polysaccharide chains is mediated by specific glycosyltransferases .

Drug Metabolism

UDP-GlcA plays a significant role in drug metabolism through the activity of UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to lipophilic drugs, enhancing their solubility and facilitating their excretion. This process is essential for detoxifying drugs and endogenous compounds, influencing drug efficacy and safety profiles .

Case Study: Cancer Drug Resistance

Research has indicated that UGTs can modulate drug resistance in cancer therapies. For instance, alterations in UGT expression levels have been linked to the progression of various cancers, suggesting that targeting UGT pathways could enhance therapeutic outcomes by mitigating resistance mechanisms .

Research Findings

Recent studies have highlighted the multifaceted roles of UDP-GlcA beyond traditional biosynthetic pathways:

- Tissue-Specific Activity : Different tissues exhibit varying concentrations of UDP-GlcA correlating with their GAG synthesis capabilities. For example, higher levels are found in cartilage tissues due to their significant GAG content .

- Impact on Cell Signaling : GAGs synthesized from UDP-GlcA are involved in key signaling pathways that regulate cell growth and differentiation. Dysregulation in these pathways can lead to pathological conditions such as cancer and arthritis .

- Therapeutic Applications : The manipulation of UDP-GlcA levels through dietary or pharmacological means has been explored as a strategy to enhance tissue repair mechanisms or improve drug responses .

Table 2: Clinical Implications of UDP-GlcA Modulation

| Condition | Mechanism Involved | Potential Therapeutic Approach |

|---|---|---|

| Cancer | UGT-mediated drug metabolism | UGT inhibitors to enhance drug efficacy |

| Osteoarthritis | GAG synthesis impairment | Supplementation with glucuronic acid |

| Wound Healing | Enhanced ECM formation | Targeted delivery of UDP-GlcA |

Propiedades

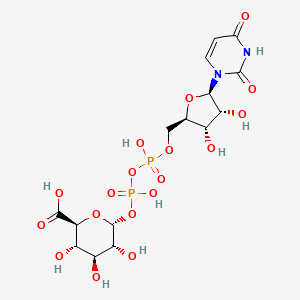

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYANYHVCAPMJV-LXQIFKJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903961 | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2616-64-0 | |

| Record name | UDP-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-alpha-D-glucuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.